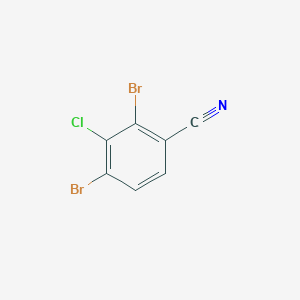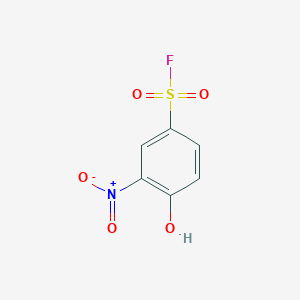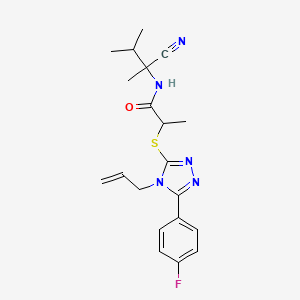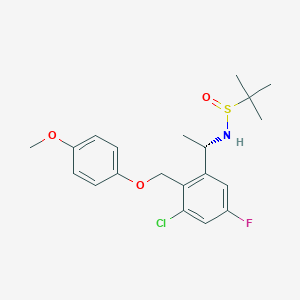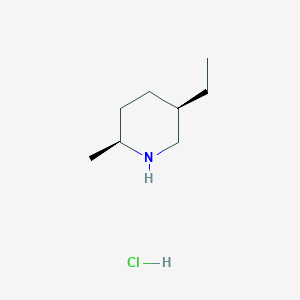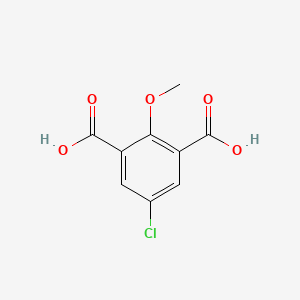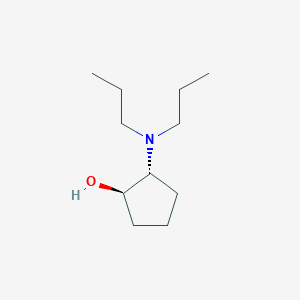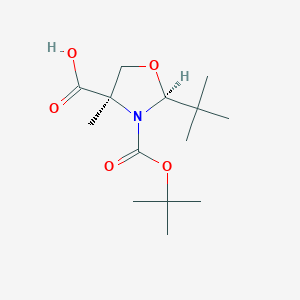
6,7-Diaminonaphthalene-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Diaminonaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C12H6N4 It is a derivative of naphthalene, substituted with two amino groups at positions 6 and 7, and two cyano groups at positions 2 and 3
準備方法
Synthetic Routes and Reaction Conditions
6,7-Diaminonaphthalene-2,3-dicarbonitrile can be synthesized through a multi-step process starting from naphthalene. One common method involves the bromination of naphthalene to form 2,3-dibromonaphthalene, followed by a reaction with sodium cyanide to introduce the cyano groups, resulting in 2,3-dibromo-6,7-dicyanonaphthalene . The final step involves the reduction of the bromine atoms to amino groups using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6,7-Diaminonaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 6,7-dinitronaphthalene-2,3-dicarbonitrile.
Reduction: Formation of 6,7-diaminonaphthalene-2,3-diamine.
Substitution: Formation of N-substituted derivatives, such as N-alkyl or N-acyl derivatives.
科学的研究の応用
6,7-Diaminonaphthalene-2,3-dicarbonitrile has several scientific research applications:
作用機序
The mechanism of action of 6,7-diaminonaphthalene-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, its ability to form stable complexes with metal ions can be exploited in materials science for the development of novel electronic and photonic devices .
類似化合物との比較
Similar Compounds
2,3-Diaminonaphthalene: Lacks the cyano groups, making it less versatile in certain synthetic applications.
6,7-Dibromonaphthalene-2,3-dicarbonitrile: Contains bromine atoms instead of amino groups, leading to different reactivity and applications.
1,5-Diaminonaphthalene: Substituted at different positions on the naphthalene ring, resulting in different chemical properties and reactivity.
Uniqueness
6,7-Diaminonaphthalene-2,3-dicarbonitrile is unique due to the presence of both amino and cyano groups on the naphthalene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in multiple fields. Its ability to interact with biological molecules and form stable complexes with metal ions further enhances its potential for scientific research and industrial applications .
特性
分子式 |
C12H8N4 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC名 |
6,7-diaminonaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H8N4/c13-5-9-1-7-3-11(15)12(16)4-8(7)2-10(9)6-14/h1-4H,15-16H2 |
InChIキー |
WVFYNKZICXPZOM-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=CC2=CC(=C1C#N)C#N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)



